molecular formula C8H11BrO3 B8616742 Methyl 2-(bromoacetyl)pent-2-enoate CAS No. 265308-10-9

Methyl 2-(bromoacetyl)pent-2-enoate

Cat. No. B8616742
M. Wt: 235.07 g/mol
InChI Key: UCJWRLOFQOGOEC-UHFFFAOYSA-N
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Patent
US05214037

Procedure details

To a solution of 4-chloro-2-propylideneacetoacetic acid methyl ester (818 mg : 4.29 mMol.) in dimethylformamide (2.1 ml) is added sodium bromide (957 mg : 9.3 mMol.), and the mixture is stirred at 22° C. for 2 hours to give a solution of 4-bromo-2-propylideneacetoacetic acid methyl ester NMR δ (CDCl3) ppm:1.15(t. J=7.5Hz. 3H). Z.50(q, J=7.5Hz, 3H), 2.53(q, J=7.5Hz. 2H), 3.82(s, 3H), 3.90(s, 3H), 4.15(s, 2H). 4.Z2 (s, 2H), 7.10(t. J=7.5Hz, 1H), 7.1Z(t. J=7.5Hz. 1H)⟧ This solution is diluted with dichloromethane (0.7 ml), mixed with a solution of thiourea (354 mg : 4.65 mMol.) in dimethylformamide (1.4 ml), and stirred at -15° C. to 30° C. for 25 minutes. The reaction mixture is washed with aqueous sodium hydroxide and brine, concentrated at less than 15° C. under reduced pressure, mixed with acetone (1.8 ml), and neutralized with 35% hydrochloric acid. The separating crystals are washed with acetone and dried over to give (Z)-2-(2-aminothiazol-4-yl)-2-pentenoic acid methyl ester hydrochloride (452 mg). Yield: 43%. mp. 79 to 80° C. (decomposition). Elemental analysis gives values corresponding to C9H12N2O2S.HCl.H2O.
Name
4-chloro-2-propylideneacetoacetic acid methyl ester
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
957 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4](=[CH:9][CH2:10][CH3:11])[C:5]([CH2:7]Cl)=[O:6].[Br-:13].[Na+]>CN(C)C=O>[CH3:1][O:2][C:3](=[O:12])[C:4](=[CH:9][CH2:10][CH3:11])[C:5]([CH2:7][Br:13])=[O:6] |f:1.2|

Inputs

Step One
Name
4-chloro-2-propylideneacetoacetic acid methyl ester
Quantity
818 mg
Type
reactant
Smiles
COC(C(C(=O)CCl)=CCC)=O
Name
Quantity
957 mg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
2.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 22° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(C(=O)CBr)=CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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